2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSMTAIXCJTUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide typically involves the reaction of 4-methoxybenzylamine with chloroacetic acid in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and yield. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions. This method ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound carboxylic acid.
Reduction: The reduction product is this compound amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a herbicidal agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide is similar to other chloroacetamide derivatives, such as 2-chloro-N-(4-methoxyphenyl)nicotinamide and 2-chloro-N-(4-methoxyphenyl)acetamide. it is unique in its structure and potential applications. The presence of the N-methyl group and the specific substitution pattern on the phenyl ring contribute to its distinct properties and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-Chloro-N-(4-Fluorophenyl)Acetamide
- Structure : Replaces the 4-methoxy group with a 4-fluoro substituent.
- Impact: The electron-withdrawing fluorine atom reduces electron density on the aromatic ring compared to the electron-donating methoxy group.
- Application: Used as an intermediate in synthesizing heterocycles like quinolin-8-yloxy acetamides .
2-Chloro-N-[(6-Chloro-3-Pyridinyl)Methyl]-N-Methylacetamide
- Structure : Features a pyridinylmethyl group instead of the benzyl group.
3-Chloro-N-(4-Methoxyphenyl)Propanamide
Variations in the Acetamide Side Chain
N-(4-Chlorophenyl)-N~2~-(4-Methoxyphenyl)-N~2~-(Methylsulfonyl)Glycinamide
- Structure : Incorporates a methylsulfonyl group and glycinamide backbone.
- Impact : The sulfonyl group enhances electronegativity and stability, making it suitable for enzyme inhibition studies .
2-Chloro-N-({[4-Chloro-3-(Trifluoromethyl)Phenyl]Carbamoyl}Methyl)-N-Methylacetamide
- Structure : Adds a trifluoromethyl group and carbamoyl linkage.
- Impact : The trifluoromethyl group increases lipophilicity, improving membrane permeability in pharmaceutical contexts .
Herbicidal Activity
- Target Compound : Likely exhibits moderate herbicidal activity against broadleaf weeds (e.g., rape) due to structural similarity to compounds in .
- Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide) : A commercial herbicide with higher efficacy due to its methoxymethyl and diethylphenyl groups, which enhance soil persistence and uptake .
Physicochemical Properties
Biological Activity
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide is a chemical compound with significant potential in pharmaceutical applications due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- Key Functional Groups : Chloro group, methoxyphenyl group, N-methylacetamide moiety
The presence of the methoxy group enhances lipophilicity, which may influence the compound's biological activity and solubility characteristics.
The mechanism of action of this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The chloro group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.
- Binding Affinity : The methoxyphenyl group enhances binding affinity by interacting with hydrophobic pockets in proteins.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. It is believed to interact with enzymes involved in bacterial cell wall synthesis, suggesting potential applications as an antimicrobial agent.
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may modulate biological pathways effectively, although specific interactions and mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial cell wall synthesis | |
| Anticancer | Potential modulation of cancer pathways | |
| Enzyme Interaction | Binding to specific enzymes |
Case Studies
-
Antimicrobial Study :
A study investigated the compound's effect on various bacterial strains. Results indicated that it effectively inhibited growth, suggesting its potential as a lead compound for developing new antibiotics. -
Anticancer Research :
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Synthesis and Derivatives
The synthesis typically involves the reaction of 4-methoxybenzyl chloride with N-methylacetamide in the presence of a base like sodium hydroxide under reflux conditions. This method allows for the production of various derivatives that may exhibit different biological or chemical properties.
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide?
The synthesis typically involves acylation of 4-methoxybenzylmethylamine with 2-chloroacetyl chloride under controlled conditions. A base such as triethylamine is used to neutralize HCl byproducts, and reactions are conducted in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions . For analogs with similar acetamide backbones, multi-step protocols may include protection/deprotection strategies to ensure regioselectivity, especially when introducing chloro or methoxy substituents .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH), methylacetamide protons (δ ~2.8–3.2 ppm), and chloroacetamide signals.
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm) and aromatic C–O (~1250 cm) are critical for functional group validation.
- HPLC/MS : Used to assess purity (>95%) and molecular ion peaks (e.g., [M+H]) .
Q. What preliminary biological activities are associated with this compound?
Structural analogs exhibit antimicrobial and anticancer properties. For example, N-(4-amino-2-chlorophenyl)-2-methoxyacetamide shows activity against Gram-positive bacteria (MIC ~8 µg/mL) and moderate cytotoxicity in MCF-7 breast cancer cells (IC ~25 µM) . Standardized assays like broth microdilution (CLSI guidelines) and MTT-based viability tests are recommended for initial screening .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from variations in substituent positioning, assay protocols, or cell line specificity. A systematic approach includes:
- Comparative SAR Studies : Synthesize derivatives with controlled substitutions (e.g., halogen placement) and test them under identical conditions.
- Standardized Assays : Use reference compounds (e.g., doxorubicin for cytotoxicity) and adhere to OECD/CLSI guidelines for reproducibility.
- Meta-Analysis : Cross-reference data from PubChem and EPA DSSTox to identify trends .
Q. What experimental designs are optimal for crystallographic analysis of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data at low temperature (100 K) to reduce thermal motion.
- Refinement Software : Use SHELXL for structure solution, leveraging its robust handling of hydrogen bonding (e.g., N–H⋯O interactions) and disorder modeling .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., chains via N–H⋯O) to explain packing motifs .
Q. How can researchers elucidate the mechanism of action for this compound in biological systems?
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450 or kinase enzymes).
- Enzyme Inhibition Assays : Measure IC values against purified enzymes (e.g., β-lactamase for antimicrobial studies).
- Metabolite Profiling : Employ LC-HRMS to identify degradation products or active metabolites in vitro .
Methodological Considerations
Q. What strategies ensure high-purity synthesis of this compound?
- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted starting materials.
- Quality Control : Validate purity via melting point consistency (±2°C) and HPLC retention time matching .
Q. How should researchers address solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers containing Tween-80 or cyclodextrins.
- Solubility Screening : Perform phase-solubility studies in PBS, DMEM, or simulated gastric fluid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
